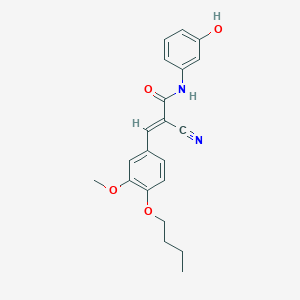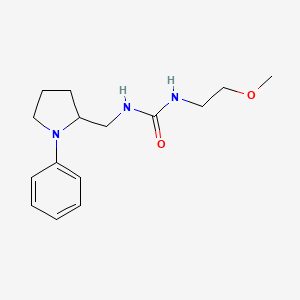
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of propenamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells through the inhibition of tubulin polymerization and disruption of microtubule dynamics. Additionally, (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. The compound binds to the colchicine binding site on tubulin and prevents the formation of microtubules, which are essential for cell division and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide inhibits the production of pro-inflammatory cytokines and enzymes by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines and enzymes, and reduces oxidative stress. In vivo studies have shown that the compound exhibits significant antitumor activity in xenograft mouse models of breast cancer, lung cancer, and colon cancer. Additionally, (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide has been shown to possess low toxicity and good pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide in lab experiments include its potent anticancer and anti-inflammatory activity, low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound include its relatively low yield and the need for recrystallization to enhance its purity.
Future Directions
There are several future directions for the research and development of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound and its potential targets in cancer cells and inflammatory pathways. Secondly, the structure-activity relationship of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide needs to be explored to design more potent and selective analogs. Thirdly, the potential applications of the compound in other fields, such as material science and nanotechnology, need to be investigated. Finally, clinical trials are needed to evaluate the safety and efficacy of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide as a potential anticancer and anti-inflammatory agent.
In conclusion, (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide is a promising compound with potential applications in medicinal chemistry, drug discovery, and material science. The compound exhibits potent anticancer and anti-inflammatory activity, low toxicity, and good pharmacokinetic properties. Further studies are needed to elucidate the exact mechanism of action, design more potent and selective analogs, investigate potential applications in other fields, and evaluate the safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide involves the reaction between 3-hydroxybenzaldehyde, 4-butoxy-3-methoxybenzaldehyde, malononitrile, and butylamine in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, and finally an imine formation reaction. The yield of the product is around 60-70%, and the purity can be enhanced through recrystallization.
properties
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-10-27-19-9-8-15(12-20(19)26-2)11-16(14-22)21(25)23-17-6-5-7-18(24)13-17/h5-9,11-13,24H,3-4,10H2,1-2H3,(H,23,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSELBYINZZCZFD-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromobenzyl)thio]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2659650.png)
![1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2659654.png)


![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone](/img/structure/B2659658.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2659659.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2659665.png)
![5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2659666.png)



![N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659671.png)
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate](/img/structure/B2659672.png)